2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate
2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate
Brand Name:
Vulcanchem
CAS No.:
864544-37-6
VCID:
VC0193003
InChI:
InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3
SMILES:
CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O
Molecular Formula:
C18H29NO5
Molecular Weight:
339.4 g/mol
2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate
CAS No.: 864544-37-6
Impurities
VCID: VC0193003
Molecular Formula: C18H29NO5
Molecular Weight: 339.4 g/mol
Purity: > 95%
CAS No. | 864544-37-6 |
---|---|
Product Name | 2-(Methylethoxy)ethyl 4-{2-hydroxy-3-[(methylethyl)amino]propoxy}benzoate |
Molecular Formula | C18H29NO5 |
Molecular Weight | 339.4 g/mol |
IUPAC Name | 2-propan-2-yloxyethyl 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzoate |
Standard InChI | InChI=1S/C18H29NO5/c1-13(2)19-11-16(20)12-24-17-7-5-15(6-8-17)18(21)23-10-9-22-14(3)4/h5-8,13-14,16,19-20H,9-12H2,1-4H3 |
Standard InChIKey | DUPZZHDDPRYPMB-UHFFFAOYSA-N |
SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O |
Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)C(=O)OCCOC(C)C)O |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | Keto Bisoprolol; 2-Isopropoxyethyl-4-[[(2RS)-2-hydroxy-3-(isopropylaMino)propyl]oxy]benzoate; 4-[2-hydroxy-3-[(1-Methylethyl)aMino]propoxy]-Benzoic Acid 2-(1-Methylethoxy)ethyl Ester |
PubChem Compound | 24206461 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume